molecular formula C15H9F3O5 B6384905 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261897-84-0

5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384905
CAS RN: 1261897-84-0
M. Wt: 326.22 g/mol
InChI Key: RIDNEJJQTMMYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% (5-3,5-DCFMP) is a chemical compound of interest in scientific research due to its unique properties and potential applications. It is a white crystalline solid with a molecular weight of 343.37 g/mol and a melting point of 128-130°C. 5-3,5-DCFMP is mainly used as a reagent in organic synthesis and as a starting material in the production of other compounds. It has also been used in the fields of biochemistry and physiology.

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including polymers, pharmaceuticals, and dyes. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, it has been used in the synthesis of nanomaterials and in the preparation of polymeric materials for use in biomedical applications.

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% is not well understood. However, it is believed that the trifluoromethyl group of the compound can interact with certain proteins in the body, leading to changes in their structure and function. It is also believed that the compound can interact with certain enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% are not well understood. However, it has been reported to have anti-inflammatory and antioxidant activities in vitro. Additionally, it has been reported to have antifungal, antimicrobial, and anti-cancer activities in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to using 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. For example, its solubility in aqueous solutions is limited, and it can be difficult to purify after synthesis.

Future Directions

The potential future directions for 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of medicine, biochemistry, and physiology. Additionally, further research should be conducted into the synthesis of other compounds derived from 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95%, such as polymers, pharmaceuticals, and dyes. Finally, further research should be conducted into the potential use of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% in nanomaterials and biomedical applications.

Synthesis Methods

The synthesis of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% can be achieved through a two-step process. The first step involves the reaction of 3,5-dicarboxyphenol with trifluoromethanesulfonic anhydride in the presence of anhydrous potassium carbonate. This reaction yields 5-(3,5-dicarboxyphenyl)-3-trifluoromethanesulfonate. In the second step, the trifluoromethanesulfonate is reduced with sodium borohydride to yield 5-(3,5-dicarboxyphenyl)-3-trifluoromethylphenol.

properties

IUPAC Name

5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O5/c16-15(17,18)11-4-8(5-12(19)6-11)7-1-9(13(20)21)3-10(2-7)14(22)23/h1-6,19H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDNEJJQTMMYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686742
Record name 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261897-84-0
Record name 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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